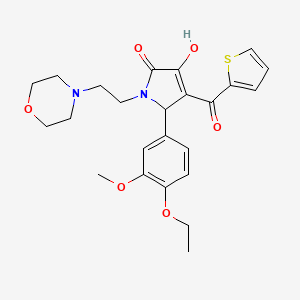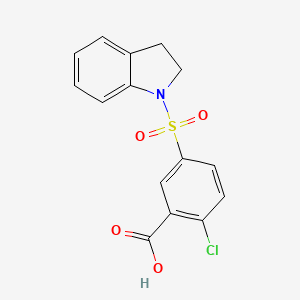![molecular formula C23H22N2O2 B12157360 4-tert-butyl-N-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl]benzamide](/img/structure/B12157360.png)
4-tert-butyl-N-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-butyl-N-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl]benzamide: is a complex organic compound with the following chemical formula:
C23H22N2O2
. It belongs to the indole family, which plays a crucial role in natural products, drugs, and cell biology. Let’s explore its synthesis, properties, and applications.Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One possible route is the condensation of an appropriate benzaldehyde derivative with an indole-2-carboxylic acid derivative, followed by tert-butylation. The exact synthetic pathway may vary, but the key steps include:
Indole Formation: Start with an indole-2-carboxylic acid derivative and react it with an appropriate reagent (e.g., thionyl chloride) to form the indole ring.
Benzaldehyde Derivative: Prepare a benzaldehyde derivative (e.g., 2-oxobenzaldehyde).
Condensation: Combine the indole and benzaldehyde derivatives under suitable conditions (e.g., acid-catalyzed) to form the desired compound.
Industrial Production: While industrial-scale production methods may differ, the synthetic routes described above can be adapted for large-scale production. Optimization of reaction conditions, purification, and scalability are essential considerations.
Chemical Reactions Analysis
Reactivity: This compound can undergo various reactions, including:
Oxidation: Oxidative processes can modify the indole or benzamide moieties.
Reduction: Reduction reactions may alter functional groups.
Substitution: Substituents on the benzene ring can be replaced.
Amide Hydrolysis: Hydrolysis of the amide bond.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.
Substitution: Halogenating agents (e.g., bromine, chlorine) or nucleophilic substitution reagents.
Amide Hydrolysis: Acidic or basic hydrolysis conditions.
Major Products: The specific products depend on reaction conditions and substituents. For example, oxidation may yield hydroxylated derivatives, while reduction could lead to saturated analogs.
Scientific Research Applications
This compound finds applications in various fields:
Medicine: Investigate its potential as an anticancer agent or in treating other disorders.
Chemistry: Explore its reactivity and use it as a building block for more complex molecules.
Biology: Study its effects on cellular processes.
Mechanism of Action
The precise mechanism remains an active area of research. It likely involves interactions with specific molecular targets or pathways, affecting cellular functions.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, researchers often compare it to related indole derivatives. Its unique structure and properties set it apart.
Properties
Molecular Formula |
C23H22N2O2 |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
4-tert-butyl-N-[(2-oxo-1H-benzo[cd]indol-6-yl)methyl]benzamide |
InChI |
InChI=1S/C23H22N2O2/c1-23(2,3)16-10-7-14(8-11-16)21(26)24-13-15-9-12-19-20-17(15)5-4-6-18(20)22(27)25-19/h4-12H,13H2,1-3H3,(H,24,26)(H,25,27) |
InChI Key |
PIPBBDMIXMLPGN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=C3C=CC=C4C3=C(C=C2)NC4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E,5Z)-2-[(2,4-dimethylphenyl)imino]-5-(4-fluorobenzylidene)-2,5-dihydro-1,3-thiazol-4-ol](/img/structure/B12157279.png)

![2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide](/img/structure/B12157294.png)
![(2-imino-10-methyl-5-oxo-1-prop-2-enyl(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-3-yl))-N-(2-methoxyethyl)carboxamide](/img/structure/B12157301.png)
![1,10,10-trimethyl-N-(4-methylphenyl)-3-phenyl-3,4-diazatricyclo[5.2.1.0^{2,6}]deca-2(6),4-diene-5-carboxamide](/img/structure/B12157303.png)



![N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}pyridine-3-carboxamide](/img/structure/B12157329.png)
![methyl 2-hydroxy-4-methyl-6-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]-1,6-dihydropyrimidine-5-carboxylate](/img/structure/B12157335.png)
![N-(4-chlorobenzyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B12157336.png)
![2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dimethoxyphenyl) acetamide](/img/structure/B12157343.png)
![1-[3-(Diethylamino)propyl]-3-hydroxy-5-(3-propoxyphenyl)-4-(2-thienylcarbonyl)-3-pyrrolin-2-one](/img/structure/B12157344.png)
![9-Bromo-5-(3-chlorophenyl)-2-(5-methylthiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12157356.png)
